

Cellular Targets of Danshenol C: A Network Pharmacology-Driven Technical Guide

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Compound of Interest

Compound Name: *Danshenol C*

Cat. No.: *B1163901*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular targets of **Danshenol C**, a bioactive compound derived from *Salvia miltiorrhiza*, as identified through network pharmacology and validated by experimental studies. The content herein is curated for professionals in biomedical research and drug development, offering a comprehensive overview of the compound's mechanism of action, key molecular targets, and implicated signaling pathways.

Introduction to Danshenol C and Network Pharmacology

Danshenol C is a natural compound that has garnered interest for its potential therapeutic properties. Network pharmacology, a systems-biology-based approach, has been instrumental in elucidating the complex interactions between **Danshenol C** and its biological targets. This methodology integrates bioinformatics, computational biology, and experimental validation to construct a comprehensive "drug-target-disease" network, thereby revealing the multifaceted mechanisms of action of therapeutic compounds.

Identification of Cellular Targets

A systematic network pharmacology approach was employed to identify the potential cellular targets of **Danshenol C**. This involved an initial screening of targets using multiple databases,

followed by the identification of genes associated with specific pathologies, such as peritoneal fibrosis. The intersection of these two sets of genes revealed the most probable targets of **Danshenol C** in the context of the disease.

The core cellular targets of **Danshenol C** that have been computationally predicted and experimentally validated are Signal Transducer and Activator of Transcription 3 (STAT3), Mitogen-Activated Protein Kinase 14 (MAPK14 or p38), Mitogen-Activated Protein Kinase 8 (MAPK8 or JNK1), and Caspase-3 (CASP3)[1][2].

Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity between **Danshenol C** and its core targets. While specific binding energy values from the primary research are not publicly available, the successful experimental validation of target modulation suggests a favorable interaction.

Quantitative Analysis of Target Modulation

The effect of **Danshenol C** on the expression of its key cellular targets was quantified at both the mRNA and protein levels using Real-Time Polymerase Chain Reaction (RT-PCR) and Western blot analysis, respectively. The results are summarized in the tables below.

Gene Expression Analysis (RT-PCR)

The following table summarizes the significant changes in the mRNA expression of the target genes in response to **Danshenol C** treatment. The treatment was observed to significantly decrease the mRNA expression of MAPK8, MAPK14, and STAT3, while significantly increasing the mRNA expression of CASP3[2].

Target Gene	Change in mRNA Expression	Significance
MAPK8 (JNK1)	Decreased	P < 0.05
MAPK14 (p38)	Decreased	P < 0.05
STAT3	Decreased	P < 0.05
CASP3	Increased	P < 0.05

Protein Expression Analysis (Western Blot)

The modulatory effect of **Danshenol C** on the protein levels of its targets is detailed in the table below. **Danshenol C** treatment resulted in a significant decrease in the protein expression of STAT3 and MAPK8, and a significant increase in the protein expression of CASP3 and MAPK14[2].

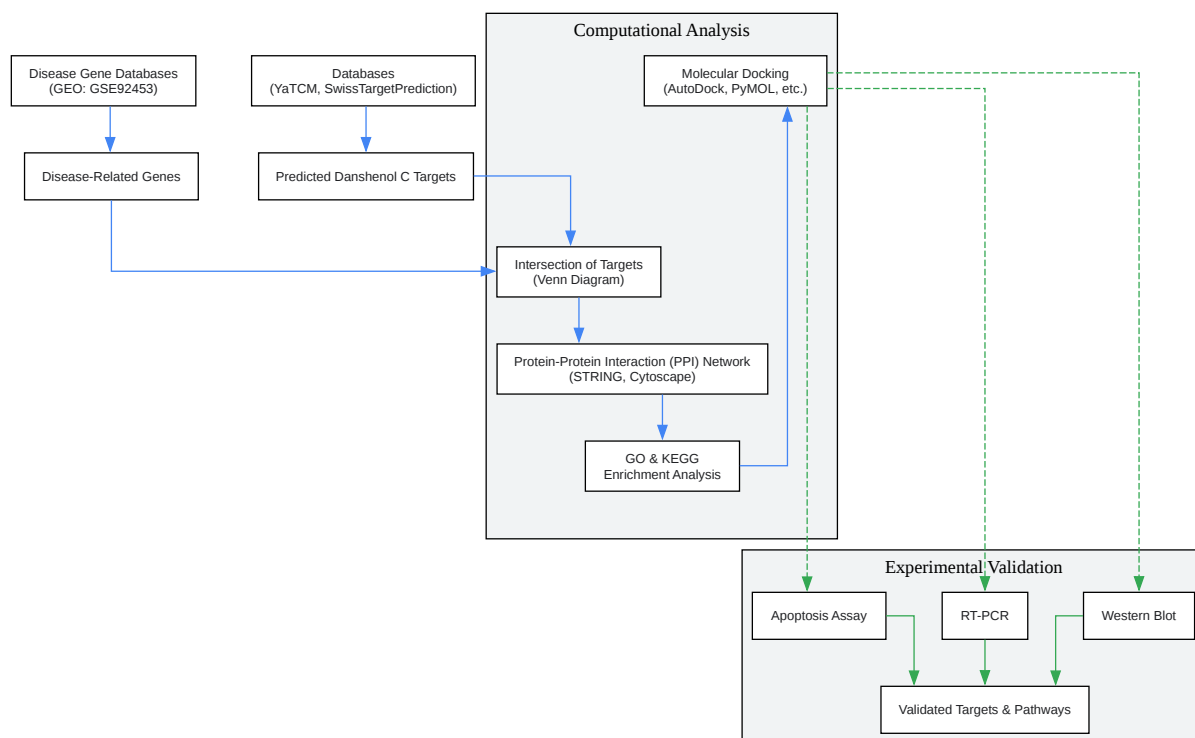
Target Protein	Change in Protein Expression	Significance
STAT3	Decreased	P < 0.05
MAPK8 (JNK1)	Decreased	P < 0.05
MAPK14 (p38)	Increased	P < 0.05
CASP3	Increased	P < 0.05

Signaling Pathways Modulated by Danshenol C

Network pharmacology analysis revealed that the identified cellular targets of **Danshenol C** are key components of several critical signaling pathways. The primary pathways implicated in the therapeutic effects of **Danshenol C** include the MAPK, Apoptosis, JAK-STAT, and TNF signaling pathways[1][2].

Network Pharmacology and Experimental Workflow

The logical flow of a typical network pharmacology study, as applied to **Danshenol C**, is depicted below. This workflow illustrates the integration of computational and experimental methods to identify and validate drug targets and mechanisms.

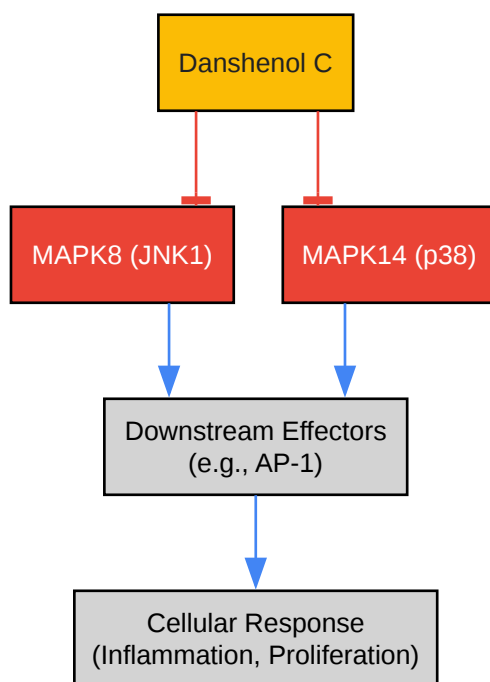


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A typical network pharmacology workflow.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. **Danshenol C** modulates this pathway by targeting MAPK8 (JNK1) and MAPK14 (p38).

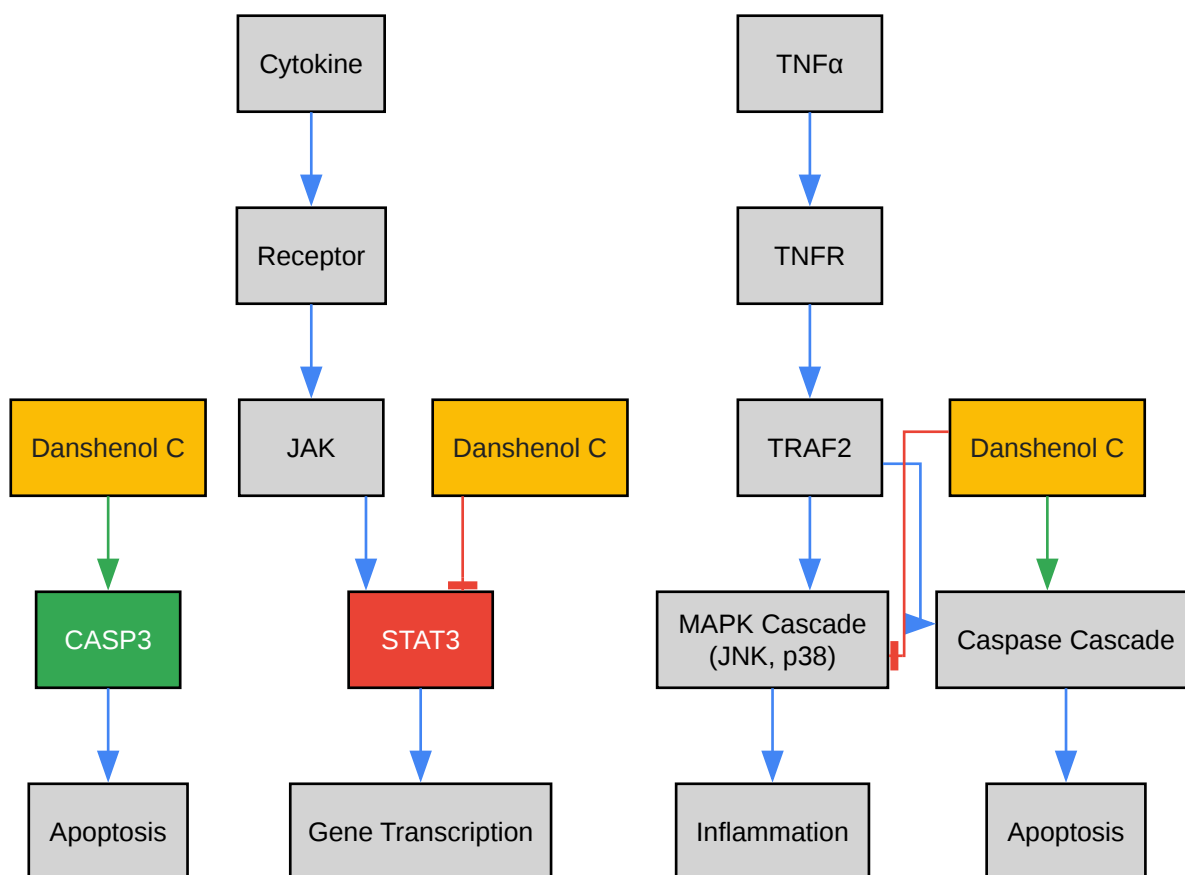


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Danshenol C's modulation of the MAPK pathway.

Apoptosis Signaling Pathway

Danshenol C influences the apoptotic pathway, a programmed cell death mechanism, primarily through the modulation of Caspase-3 (CASP3), a key executioner caspase.



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